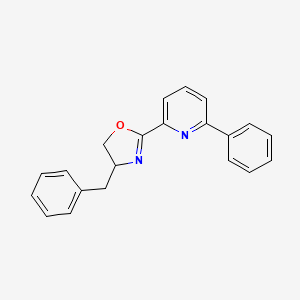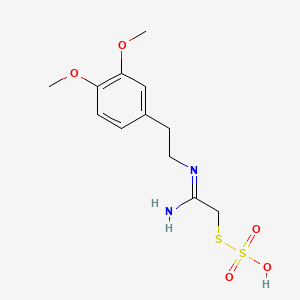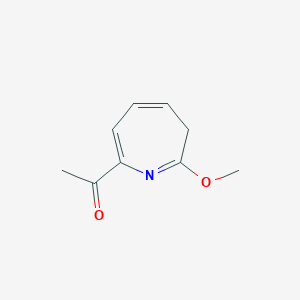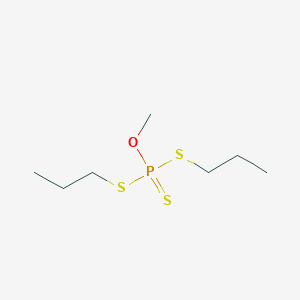![molecular formula C26H23ClN4O5 B13822381 [(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)
[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its unique structure, which includes a chlorinated purine base, a ribose sugar moiety, and two methylbenzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination of Purine Base: The purine base is chlorinated using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.
Glycosylation: The chlorinated purine is then glycosylated with a protected ribose derivative under acidic conditions to form the nucleoside.
Esterification: The hydroxyl groups of the ribose moiety are esterified with 4-methylbenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the purine base using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the purine base can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, basic conditions (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized derivatives of the ribose moiety.
Reduction: Reduced derivatives of the purine base.
Substitution: Substituted purine derivatives with various functional groups.
科学研究应用
[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a nucleoside analog in biochemical assays and as a probe for studying nucleic acid interactions.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of [(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases, RNA polymerases, and various nucleases.
相似化合物的比较
Similar Compounds
3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside: Similar structure but with different ester groups.
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside: Another nucleoside analog with antiviral properties.
Uniqueness
[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual methylbenzoate ester groups provide enhanced stability and lipophilicity, making it a valuable compound for medicinal chemistry research.
属性
分子式 |
C26H23ClN4O5 |
|---|---|
分子量 |
506.9 g/mol |
IUPAC 名称 |
[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-24-22(31)23(27)28-13-29-24/h3-10,13-14,19-21H,11-12H2,1-2H3/t19?,20-,21-/m1/s1 |
InChI 键 |
HNNXWQNWNACXEE-RWLBOTFQSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)

![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)


![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)

![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)


![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)



